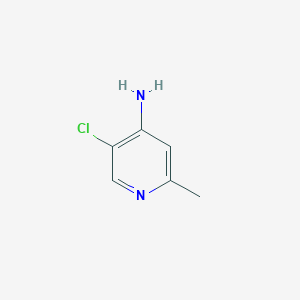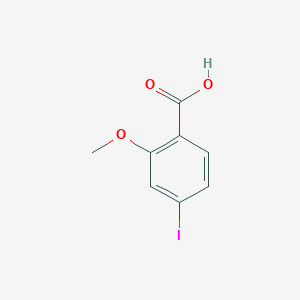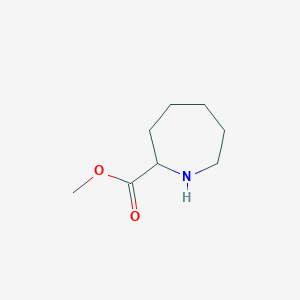
1,3-Bis(chlorodimethylsilyl)propane
Übersicht
Beschreibung
1,3-Bis(chlorodimethylsilyl)propane is an organic compound with the molecular formula C7H18Cl2Si2 . It is a transparent liquid and belongs to the category of Halosilane .
Synthesis Analysis
The synthesis of 1,3-Bis(chlorodimethylsilyl)propane involves Chlorodimethylsilane (3.8 mL, 34 mmol) and five droplets of Karstedt’s catalyst (1% in toluene) being added to allylchlorodimethylsilane (3.9 mL, 26 mmol) at 60 °C . After the pale yellow mixture was refluxed for 2 h, all volatile compounds were removed in vacuo . The brownish residue was condensed (20 °C, 310-3 mbar) and 1,3-bis (chlorodimethylsilyl)propane was obtained as a colorless liquid . The yield was 5.22 g (88%) .Molecular Structure Analysis
The molecular structure of 1,3-Bis(chlorodimethylsilyl)propane contains a total of 28 bonds . There are 10 non-H bonds and 4 rotatable bonds .Physical And Chemical Properties Analysis
1,3-Bis(chlorodimethylsilyl)propane has a boiling point of 94ºC at 19mm pressure . It has a density of 1.024 g/cm³ . The refractive index at 20˚C is 1.4647 .Wissenschaftliche Forschungsanwendungen
Coatings Enhancement
1,3-Bis(chlorodimethylsilyl)propane is utilized as an additive in coatings to improve their hydrolytic stability . This leads to an increased shelf life of the product, ensuring that the coatings remain effective for longer periods. Additionally, it contributes to better substrate bonding, which is crucial for coatings that need to adhere to different materials.
Composite Material Production
In the field of composite materials, this compound serves to enhance mechanical properties . By integrating into the matrix of composite materials, it can provide increased durability and strength, making it valuable for high-performance applications in aerospace and automotive industries.
Silane Coupling Agent
As a silane coupling agent, 1,3-Bis(chlorodimethylsilyl)propane facilitates the bonding between organic and inorganic materials . This is particularly useful in the production of glass fibers, where it improves the fiber’s adhesion to polymer matrices.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Wirkmechanismus
Target of Action
It is known to be a potentially useful silylating agent for diols and related systems .
Mode of Action
As a silylating agent, it is likely to interact with its targets by replacing the hydrogen atoms in hydroxyl groups with silyl groups .
Biochemical Pathways
As a silylating agent, it may influence the reactivity and stability of compounds in various biochemical pathways .
Result of Action
As a silylating agent, it may modify the chemical structure of its targets, potentially altering their properties and functions .
Action Environment
It is known that hydrogen chloride may be formed by its reaction with water and moisture in air .
Eigenschaften
IUPAC Name |
chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPEWPGZBASNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503576 | |
| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(chlorodimethylsilyl)propane | |
CAS RN |
2295-06-9 | |
| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















